![molecular formula C14H12F2O B3416501 3,5-Difluoro-3'-methylbenzhydrol CAS No. 842140-75-4](/img/structure/B3416501.png)
3,5-Difluoro-3'-methylbenzhydrol
Overview
Description
3,5-Difluoro-3'-methylbenzhydrol (DFMB) is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzhydrol and contains two fluorine atoms and a methyl group attached to its benzene ring. DFMB has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3'-methylbenzhydrol is not fully understood. However, it is believed that 3,5-Difluoro-3'-methylbenzhydrol interacts with biomolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to the formation of a complex that emits fluorescence upon excitation with light.
Biochemical and Physiological Effects
3,5-Difluoro-3'-methylbenzhydrol has been shown to have minimal toxicity and does not exhibit any significant adverse effects on biological systems. Studies have shown that 3,5-Difluoro-3'-methylbenzhydrol can be used to detect and visualize various biomolecules, including DNA, RNA, and proteins. 3,5-Difluoro-3'-methylbenzhydrol has also been used to study the binding affinity and kinetics of various biomolecules.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3,5-Difluoro-3'-methylbenzhydrol as a fluorescent probe is its high sensitivity and selectivity towards certain biomolecules. 3,5-Difluoro-3'-methylbenzhydrol can also be easily synthesized using simple and cost-effective methods. However, 3,5-Difluoro-3'-methylbenzhydrol has certain limitations, including its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.
Future Directions
3,5-Difluoro-3'-methylbenzhydrol has significant potential for future research and applications. One potential future direction is its use as a diagnostic tool for detecting diseases such as cancer. 3,5-Difluoro-3'-methylbenzhydrol can also be used to study the interactions between biomolecules and drugs, which can lead to the development of new drugs with higher efficacy and fewer adverse effects. Additionally, 3,5-Difluoro-3'-methylbenzhydrol can be used to study the structure and function of various biomolecules, leading to a better understanding of biological processes.
Scientific Research Applications
3,5-Difluoro-3'-methylbenzhydrol has been extensively studied for its potential applications in scientific research. One of the most significant applications of 3,5-Difluoro-3'-methylbenzhydrol is its use as a fluorescent probe for detecting proteins and nucleic acids in biological systems. 3,5-Difluoro-3'-methylbenzhydrol has been shown to exhibit high sensitivity and selectivity towards certain biomolecules, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
(3,5-difluorophenyl)-(3-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWLUIFUVAJVMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249366 | |
Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-methylbenzhydrol | |
CAS RN |
842140-75-4 | |
Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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